molecular formula C63H87F3N16O15 B15124151 LeuprolideAcetateEPImpurityD

LeuprolideAcetateEPImpurityD

Cat. No.: B15124151
M. Wt: 1365.5 g/mol
InChI Key: OFWNLMVSARWSEY-UHFFFAOYSA-N
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Description

Leuprolide Acetate EP Impurity D is a synthetic nonapeptide and an impurity of Leuprolide Acetate, which is a gonadotropin-releasing hormone (GnRH) agonist. This compound is primarily used in research settings to study the properties and effects of Leuprolide Acetate and its related impurities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Leuprolide Acetate EP Impurity D is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the nonapeptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of Leuprolide Acetate EP Impurity D follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle the repetitive coupling and deprotection steps efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Leuprolide Acetate EP Impurity D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted analogs. These products are analyzed to understand the stability and reactivity of the compound .

Scientific Research Applications

Leuprolide Acetate EP Impurity D is used in various scientific research applications, including:

Mechanism of Action

Leuprolide Acetate EP Impurity D, like its parent compound Leuprolide Acetate, acts as a GnRH agonist. It binds to the GnRH receptor, leading to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, followed by downregulation of these hormones due to receptor desensitization. This mechanism is utilized in the treatment of hormone-responsive cancers and other conditions .

Comparison with Similar Compounds

Similar Compounds

    Leuprolide Acetate: The parent compound, used in the treatment of prostate cancer and endometriosis.

    [Pro(Ac)]1-Leuprolide: An acetylated analog used for analytical purposes.

    [D-His]-Leuprolide: A histidine-substituted analog.

    [L-Leu]6-Leuprolide: A leucine-substituted analog.

Uniqueness

Leuprolide Acetate EP Impurity D is unique due to its specific sequence and the presence of acetylated serine and D-leucine residues. These modifications can influence its biological activity and stability, making it a valuable compound for research and analytical purposes .

Properties

Molecular Formula

C63H87F3N16O15

Molecular Weight

1365.5 g/mol

IUPAC Name

[3-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C61H86N16O13.C2HF3O2/c1-7-65-59(88)50-15-11-23-77(50)60(89)43(14-10-22-66-61(62)63)70-53(82)44(24-33(2)3)71-54(83)45(25-34(4)5)72-55(84)46(26-36-16-18-39(79)19-17-36)73-58(87)49(31-90-35(6)78)76-56(85)47(27-37-29-67-41-13-9-8-12-40(37)41)74-57(86)48(28-38-30-64-32-68-38)75-52(81)42-20-21-51(80)69-42;3-2(4,5)1(6)7/h8-9,12-13,16-19,29-30,32-34,42-50,67,79H,7,10-11,14-15,20-28,31H2,1-6H3,(H,64,68)(H,65,88)(H,69,80)(H,70,82)(H,71,83)(H,72,84)(H,73,87)(H,74,86)(H,75,81)(H,76,85)(H4,62,63,66);(H,6,7)

InChI Key

OFWNLMVSARWSEY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O

Origin of Product

United States

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